Enhanced Aqueous Solubility via Hydrochloride Salt Formation: A Decisive Advantage for Synthetic and Analytical Workflows
The hydrochloride salt form of 3,4-dimethoxy-2-methylpyridine provides a critical solubility advantage over its free base counterpart (3,4-Dimethoxy-2-methylpyridine, CAS 107512-35-6). This differentiation is essential for applications requiring aqueous conditions .
| Evidence Dimension | Solubility in Aqueous Media |
|---|---|
| Target Compound Data | Significantly enhanced water solubility (exact value not reported, but highlighted as a key distinguishing feature from the free base). |
| Comparator Or Baseline | 3,4-Dimethoxy-2-methylpyridine (free base, CAS 107512-35-6): Limited water solubility, characteristic of many neutral organic bases. |
| Quantified Difference | A qualitative but substantial increase in aqueous solubility due to protonation and ionic nature of the hydrochloride salt. |
| Conditions | Comparison of physical states and intended use: the free base is a liquid with limited water miscibility , while the hydrochloride salt is a solid designed for aqueous compatibility . |
Why This Matters
For procurement, this directly impacts the compound's suitability for common aqueous-phase reactions, HPLC method development, and any application requiring dissolution in water or buffer systems without organic co-solvents.
